molecular formula C18H25NO5 B2591754 methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate CAS No. 1514547-16-0

methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate

Cat. No.: B2591754
CAS No.: 1514547-16-0
M. Wt: 335.4
InChI Key: JVIHECTYYDAIQI-HBUWYVDXSA-N
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Description

Methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate is a specialized chemical compound utilized predominantly within organic synthesis and pharmaceutical research. It combines an oxolane ring—a five-membered oxygen-containing ring— with a methyl group and an amino substituent protected by a tert-butoxycarbonyl (Boc) group. This specific stereochemistry (2R,3R,4S) denotes the spatial configuration of the molecule, crucial for its biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate typically involves a multi-step process:

  • Formation of the Oxolane Ring: : Initiating with a base molecule, the oxolane ring is synthesized through an intramolecular cyclization reaction.

  • Introduction of the Amino Group: : The amino group is incorporated into the ring structure using reagents like amines under controlled pH conditions.

  • Protection of the Amino Group: : To safeguard the reactive amino group, a tert-butoxycarbonyl (Boc) protection is applied, making use of tert-butyl chloroformate in an alkaline environment.

Industrial Production Methods

In an industrial context, the synthesis of this compound follows large-scale synthetic procedures, focusing on maximizing yield and purity. The employment of continuous flow reactors and automated systems can significantly optimize reaction parameters and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate is versatile in its reactivity. It participates in:

  • Substitution Reactions: : The protected amino group can be involved in nucleophilic substitution, where the Boc group can be removed to allow further functionalization.

  • Reduction Reactions: : The oxolane ring can undergo reductive cleavage, which might be necessary for deprotection or further structural modifications.

  • Oxidation Reactions: : Though less common, selective oxidation reactions can be employed to alter the compound's functional groups under precise conditions.

Common Reagents and Conditions

  • Nucleophilic Reagents: : Utilized in substitution reactions to deprotect or modify the amino group.

  • Reducing Agents: : Such as lithium aluminum hydride, for reductive cleavage of the oxolane ring.

  • Oxidizing Agents: : Potassium permanganate or similar reagents for selective oxidations.

Major Products Formed

  • Deprotected Amino Derivatives: : Resulting from nucleophilic substitutions.

  • Modified Oxolane Structures: : Following reductions or oxidations.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block in the synthesis of more complex molecules, owing to its protected amino functionality and oxolane structure.

Biology and Medicine

In biological research, it can be used in peptide synthesis due to the Boc-protected amino group, allowing for the creation of complex peptides under controlled conditions.

Industry

In the pharmaceutical industry, it can be a precursor for drugs that require the specific stereochemical and functional group configurations offered by this compound.

Mechanism of Action

This compound's effects hinge on its functional groups:

  • Amino Group: : Participates in hydrogen bonding and ionic interactions, crucial for binding to molecular targets.

  • Oxolane Ring: : Contributes to the structural framework, influencing the overall conformation and reactivity.

  • Boc Group: : Provides steric protection, ensuring selective reactions until deprotection is desired.

Comparison with Similar Compounds

Comparing with other similar compounds:

  • Methyl (2S,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-2-phenyloxolane-3-carboxylate: : Different stereochemistry leads to different biological activity and reactivity.

  • Boc-protected amino acids: : These compounds share the Boc protection but differ in the backbone structure and overall reactivity.

Similar Compounds

  • Methyl (2S,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-2-phenyloxolane-3-carboxylate

  • Boc-protected amino acids

  • Oxolane derivatives with various substituents

Properties

IUPAC Name

methyl (2R,3R,4S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenyloxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-13-11-23-14(12-9-7-6-8-10-12)18(13,4)15(20)22-5/h6-10,13-14H,11H2,1-5H3,(H,19,21)/t13-,14-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIHECTYYDAIQI-HBUWYVDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(COC1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H](CO[C@@H]1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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